N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride
Description
The compound N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide hydrochloride (hereafter referred to as Compound A) is a benzothiazole-derived sulfonamide with a hydrochloride salt formulation. Its molecular structure features:
- A 7-chloro-4-methyl-1,3-benzothiazole core, providing a planar aromatic system with halogen and alkyl substituents.
- A 4-methoxyphenylsulfonylacetamide group, introducing sulfonamide functionality and electron-donating methoxy substituents.
The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S2.ClH/c1-14-5-10-17(22)20-19(14)23-21(30-20)25(12-11-24(2)3)18(26)13-31(27,28)16-8-6-15(29-4)7-9-16;/h5-10H,11-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKIILXSBCGJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonylacetamide Group: This can be achieved through sulfonylation reactions using sulfonyl chlorides and appropriate amines.
Dimethylaminoethyl Substitution:
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole ring or the sulfonylacetamide group.
Reduction: This reaction can reduce the nitro or carbonyl groups present in the compound.
Substitution: This reaction can involve the replacement of the dimethylaminoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or inhibitor in biochemical assays.
Medicine: As a potential therapeutic agent, subject to further research and clinical trials.
Industry: As a component in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride would depend on its specific biological or chemical target. Potential mechanisms include:
Binding to Enzymes or Receptors: This can inhibit or modulate their activity.
Interference with Cellular Pathways: This can affect cell signaling or metabolic processes.
Chemical Reactivity: This can lead to the modification of biomolecules or other chemical species.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
Benzothiazole Core Modifications: Substitution at the 4-position (methyl vs. ethyl vs. methoxy) influences steric bulk and electronic properties. 7-Chloro substitution (Compound A and ) enhances electrophilicity, which may improve binding to biological targets through halogen bonding .
Aminoethyl Side Chain: Dimethylaminoethyl (Compound A) vs. diethylaminoethyl (): The latter increases lipophilicity and may enhance blood-brain barrier penetration but reduce aqueous solubility .
Acetamide/Sulfonamide Groups: The 4-methoxyphenylsulfonyl group in Compound A introduces strong hydrogen-bonding capacity and electron-donating effects, contrasting with 4-chlorophenyl in , which offers electron-withdrawing properties .
Implications of Structural Differences on Bioactivity
While explicit bioactivity data for Compound A is absent, insights from analogs suggest:
- Antimicrobial Potential: Sulfonamide and benzothiazole motifs are common in antimicrobial agents. The 7-chloro group may enhance activity against Gram-positive bacteria .
- Metabolic Stability: The dimethylaminoethyl group in Compound A may reduce first-pass metabolism compared to diethylaminoethyl analogs, improving oral bioavailability .
- Solubility vs. Permeability : The 4-methoxyphenylsulfonyl group balances polarity (via sulfonyl) and lipophilicity (via methoxy), optimizing solubility without compromising membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
